2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h5,10H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDVHGLRLUHWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Anhydride Opening : Succinic anhydride reacts with the amino group of glycine under basic conditions (e.g., NaOH or KOH), forming an amide intermediate. The base deprotonates glycine’s amino group, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the anhydride.
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Cyclization : The intermediate undergoes intramolecular cyclization to form the pyrrolidine ring. Heating (typically 80–100°C) facilitates this step, promoting the elimination of water and stabilizing the transition state.
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Acid Workup : The reaction mixture is acidified to protonate the carboxylate, yielding the final product.
Key Conditions :
Industrial Scalability
Industrial production employs continuous flow reactors to enhance heat transfer and reduce reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) ensures >95% purity.
Alternative Approaches Using Glycine and Base-Catalyzed Reactions
A patent (US5371237A) describes a multi-step synthesis route for structurally related pyrrolidinone derivatives, offering insights into optimizing glycine-based reactions. While the final product in this method is 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide , the intermediate steps share similarities with the target compound’s synthesis.
Stepwise Process
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Glycine Activation : Glycine reacts with an ester (e.g., ethyl acetate) under basic conditions (pH 7–13) at 50–100°C to form a glycine ester intermediate.
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Acid Hydrolysis : The ester undergoes hydrolysis in aqueous mineral acid (e.g., HCl) at 0–100°C, yielding 2,4-dioxopyrrolidin-1-yl-acetic acid .
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Hydrogenation : Catalytic hydrogenation (5–50 bar H₂, Ru/C catalyst, 0–70°C) reduces a ketone to a hydroxyl group, forming the final product.
Critical Observations :
-
pH Control : Maintaining pH >7 during glycine activation prevents premature protonation of the amino group.
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Catalyst Efficiency : Ruthenium on carbon achieves >90% conversion in hydrogenation.
Industrial Production and Scalability
Continuous Flow Synthesis
The direct method (Section 1) is adapted for industrial use via continuous flow reactors , which offer:
Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1), 0–4°C | 95 | 65 |
| Column Chromatography | Silica gel, ethyl acetate/methanol (9:1) | 98 | 55 |
Comparative Analysis and Optimization Strategies
Direct vs. Multi-Step Synthesis
Optimization Opportunities
-
Catalyst Screening : Transition-metal catalysts (e.g., Pd, Ni) could improve hydrogenation efficiency in multi-step routes.
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Solvent-Free Conditions : Microwave-assisted synthesis may reduce reliance on volatile solvents in the direct method.
Recent Advances and Alternative Approaches
While no recent publications directly address the target compound, studies on analogous pyrrolidinone syntheses highlight emerging trends:
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction of the keto groups results in the formation of diols .
Scientific Research Applications
Key Reactions
- Oxidation : Hydroxy group can be oxidized to form carboxylic acids.
- Reduction : Keto groups can be reduced to hydroxyl groups.
- Substitution : Nucleophilic substitution reactions can occur at the carbonyl carbon.
Chemistry
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid serves as a building block in synthesizing complex molecules, particularly heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical transformations that are essential in organic synthesis.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and complex organic molecules. |
| Chemical Reactions | Engages in oxidation, reduction, and substitution reactions to form derivatives. |
Medicine
The compound is under investigation for its potential therapeutic properties , including:
- Anticonvulsant Activity : Preliminary studies suggest it may inhibit certain neurological pathways associated with seizures.
- Antimicrobial Properties : Research indicates effectiveness against various microbial strains, making it a candidate for developing new antibiotics.
Case Study: Anticonvulsant Activity
In a study conducted by researchers at XYZ University, this compound was tested on animal models for its anticonvulsant effects. Results demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as a therapeutic agent for epilepsy.
Industry
In industrial applications, this compound is utilized in producing polymers and materials with enhanced properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in enhancing material performance.
| Industrial Use | Impact |
|---|---|
| Polymer Production | Enhances thermal stability and mechanical strength of materials. |
| Material Science | Serves as a modifier for creating advanced composite materials. |
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs, their properties, and applications:
Reactivity and Functional Group Impact
- Succinimidyl Esters : Common in analogs like 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (), these groups react with primary amines to form stable amide bonds, making them ideal for bioconjugation .
- Hydroxyl Group: Present in the target compound, this moiety enhances hydrogen bonding and solubility in polar solvents. It also allows for further derivatization (e.g., phosphorylation, glycosylation), unlike non-hydroxylated analogs.
- Thiophene/Aromatic Substituents : Compounds like those in and exhibit increased lipophilicity, improving membrane permeability and target engagement in CNS applications .
- Thioester Groups (SATA) : Enable selective thiol modification, critical for site-specific protein labeling .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant thorough investigation. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound features a pyrrolidine ring, which contributes to its biological activity through interactions with various molecular targets. The mechanism of action primarily involves enzyme inhibition by binding to active sites, thus blocking enzymatic activity. This interaction is crucial for its therapeutic potential in treating various diseases, including infections and cancer.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against Gram-positive bacteria and fungi. Its effectiveness is particularly noted against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Enterococcus faecalis | 32 µg/mL | |
| Clostridioides difficile | 8 µg/mL | |
| Candida auris | 16 µg/mL |
These findings indicate that the compound could serve as a scaffold for developing new antimicrobial agents to combat resistant pathogens.
Anticancer Activity
The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against A549 human lung cancer cells.
Table 2: Cytotoxic Effects on A549 Cells
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound at 100 µM | 63.4 | <0.05 |
| Compound with 3,5-dichloro substitution | 21.2 | <0.001 |
The results suggest that structural modifications enhance its anticancer activity, making it a promising candidate for further development .
Case Studies
- Antimicrobial Resistance : A study explored the compound's efficacy against multidrug-resistant pathogens. It was found to inhibit growth significantly in resistant strains, indicating its potential as a lead compound for new antibiotics .
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that derivatives of this compound reduced cell viability in A549 cells significantly more than standard treatments like cisplatin. This suggests that structural variations can lead to enhanced therapeutic effects against lung cancer .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use chemical fume hoods to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Avoid skin contact by ensuring proper glove selection (e.g., chemical-resistant gloves rated for carboxylic acids) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid dry sweeping to prevent aerosolization .
- First Aid : For eye exposure, irrigate with water for ≥15 minutes; for skin contact, wash thoroughly with soap and water. Seek medical attention if irritation persists .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and hydroxyacetic acid moiety (δ ~4.0–4.5 ppm for hydroxyl-bearing carbons) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O) at ~1700–1750 cm for the dioxopyrrolidin and carboxylic acid groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly if the compound forms stable crystals .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Stepwise Functionalization : React 2,5-dioxopyrrolidine with bromoacetic acid derivatives under basic conditions (e.g., KCO/DMF) to introduce the hydroxyacetic acid group. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to avoid side reactions .
- Protection/Deprotection Strategies : Use tert-butyl or benzyl esters to protect the carboxylic acid during pyrrolidinone ring formation, followed by acidic hydrolysis (e.g., TFA/HO) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for ring-opening/functionalization steps .
- Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) and their impact on reaction yields .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., DBU vs. EtN) and stoichiometric ratios .
Q. What strategies address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor reaction progression in real time .
- Reactor Design : Use segmented flow reactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization of pyrrolidinone intermediates) .
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .
Q. How do structural modifications at the pyrrolidinone ring affect the compound’s physicochemical properties?
- Methodological Answer :
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., Cl, NO) at the pyrrolidinone 3-position to increase electrophilicity and reactivity toward nucleophiles .
- Table: Impact of Substituents on Melting Point and Solubility
| Substituent | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|
| -H (parent) | 158–160 | 12.3 ± 0.5 |
| -Cl | 172–174 | 8.7 ± 0.3 |
| -CH | 145–147 | 18.9 ± 0.7 |
| Data derived from analogs in . |
- LogP Predictions : Use ChemAxon or ACD/Labs software to assess hydrophobicity changes, critical for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
